N-Boc-2-(phenethylamino)ethanol N-Boc-2-(phenethylamino)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660121
InChI: InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(11-12-17)10-9-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCO
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol

N-Boc-2-(phenethylamino)ethanol

CAS No.:

Cat. No.: VC13660121

Molecular Formula: C15H23NO3

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-2-(phenethylamino)ethanol -

Specification

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
IUPAC Name tert-butyl N-(2-hydroxyethyl)-N-(2-phenylethyl)carbamate
Standard InChI InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(11-12-17)10-9-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3
Standard InChI Key RQQOEWURTASSET-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCO
Canonical SMILES CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCO

Introduction

Chemical and Physical Properties

Molecular Structure and Stereochemistry

The molecular structure of N-Boc-2-(phenethylamino)ethanol comprises a phenethyl group (C₆H₅-CH₂-CH₂-) linked to a carbamate-protected ethanolamine moiety. The Boc group (C(C(CH₃)₃)O(CO)O-) shields the amine, while the hydroxyl group on the ethanolamine provides a site for further functionalization. The compound’s SMILES notation (CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCO) and InChI key (RQQOEWURTASSET-UHFFFAOYSA-N) offer precise representations of its connectivity and stereochemistry .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₃NO₃
Molecular Weight265.35 g/mol
Density1.286 g/cm³ (predicted)
Storage ConditionsSealed, room temperature
SolubilityTHF, methanol, acetone

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-Boc-2-(phenethylamino)ethanol typically involves a two-step strategy:

  • Protection of the Amine: The primary amine of 2-(phenethylamino)ethanol is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

  • Purification: The crude product is purified via recrystallization using solvent systems such as ethyl acetate/n-heptane .

A patent (CN103232352B) details analogous synthesis methods for related Boc-protected ethanolamines, emphasizing the use of THF, methanol, or acetone as solvents and reaction times of 12 hours at room temperature . Yields vary with solvent choice, reaching up to 5.8 g in acetone-based reactions .

Table 2: Synthesis Conditions and Yields

SolventReaction TimeYield (g)PuritySource
THF12 hours2.3>95%
Methanol12 hours4.6>95%
Acetone12 hours5.8>95%

Optimization Strategies

Optimizing solvent polarity and reaction temperature enhances yield and purity. Polar solvents like acetone improve solubility of intermediates, while rigorous exclusion of moisture prevents Boc group cleavage .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

N-Boc-2-(phenethylamino)ethanol is pivotal in constructing β-adrenergic receptor agonists and histamine receptor modulators. Its phenethylamine moiety mimics endogenous ligands, enabling the development of compounds with enhanced receptor affinity. For example, derivatives of this intermediate have been explored in therapies for asthma and cardiovascular diseases.

Bioactivity and Receptor Interactions

The unprotected phenethylamine group interacts with G-protein-coupled receptors (GPCRs), influencing cAMP signaling pathways. Structural modifications at the hydroxyl or amine positions allow tuning of pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability .

Recent Advances and Patent Landscape

Patent CN103232352B: Innovations in Synthesis

This patent highlights solvent-dependent recrystallization techniques to achieve high-purity Boc-protected ethanolamines . The methods are adaptable to N-Boc-2-(phenethylamino)ethanol, underscoring the compound’s versatility in industrial-scale production .

Future Directions

Emerging applications include its use in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, where its hydroxyl group facilitates linker attachment. Advances in continuous-flow chemistry may further optimize its synthesis.

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